molecular formula C14H7ClF3N3O2 B3037933 2-[8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]benzenecarboxylic acid CAS No. 672951-21-2

2-[8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]benzenecarboxylic acid

Cat. No.: B3037933
CAS No.: 672951-21-2
M. Wt: 341.67 g/mol
InChI Key: KMMWGFVFICSUDA-UHFFFAOYSA-N
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Description

2-[8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]benzenecarboxylic Acid ( 672951-21-2) is a high-purity chemical compound supplied for advanced research applications. With a molecular formula of C14H7ClF3N3O2 and a molecular weight of 341.67 g/mol, this compound belongs to the [1,2,4]triazolo[4,3-a]pyridine class of heterocycles, a scaffold that has recently emerged as a new player in medicinal chemistry due to its ability to bind heme-containing enzymes . This specific chemotype is considered underexploited, presenting a significant opportunity for investigating novel therapeutic mechanisms . The primary research value of this compound is its potential application in cancer immunotherapy, particularly as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a promising target in oncology because its overexpression in the tumor microenvironment allows cancer cells to escape immune surveillance, and inhibitors can work synergistically with other immunotherapeutic agents to boost anti-tumor immune responses . Compounds based on this scaffold have demonstrated excellent in vitro metabolic stability and exquisite selectivity against other heme-containing enzymes, making them valuable tool compounds for biological investigation . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use in humans or animals. Researchers can order this compound with confidence, as it is available in various packaging sizes to suit different laboratory needs.

Properties

IUPAC Name

2-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF3N3O2/c15-10-5-7(14(16,17)18)6-21-11(19-20-12(10)21)8-3-1-2-4-9(8)13(22)23/h1-6H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMWGFVFICSUDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C3N2C=C(C=C3Cl)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501138003
Record name 2-[8-Chloro-6-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridin-3-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501138003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672951-21-2
Record name 2-[8-Chloro-6-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridin-3-yl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=672951-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[8-Chloro-6-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridin-3-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501138003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-[8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]benzenecarboxylic acid involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazolo[4,3-a]pyridine ring: This step typically involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 6-chloro-3-(trifluoromethyl)pyridine-2-amine with hydrazine hydrate can form the triazolo[4,3-a]pyridine ring.

    Introduction of the benzenecarboxylic acid moiety: This can be achieved through a coupling reaction, where the triazolo[4,3-a]pyridine intermediate is reacted with a benzenecarboxylic acid derivative under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

2-[8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]benzenecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce specific functional groups within the molecule.

    Substitution: The chloro group in the compound can be substituted by nucleophiles under appropriate conditions, such as nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]benzenecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms, including enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.

Mechanism of Action

The mechanism of action of 2-[8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]benzenecarboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by influencing its electronic and steric properties. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The triazolo[4,3-a]pyridine scaffold allows diverse substitutions at positions 3, 6, and 6. Below is a comparison of key analogs, focusing on substituents, molecular formulas, and weights:

Compound Name Substituents Molecular Formula Molecular Weight CAS No. Key Features Reference
Target Compound
2-[8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]benzenecarboxylic acid
- 8-Cl
- 6-CF₃
- 3-Benzene-carboxylic acid
C₁₄H₈ClF₃N₃O₂* 353.68 N/A Carboxylic acid enhances solubility; potential for ionic interactions. N/A
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine - 8-Cl
- 6-CF₃
C₇H₃ClF₃N₃ 221.57 478066-06-7 Core structure; minimal substituents.
1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine hydrochloride - 8-Cl
- 6-CF₃
- 3-Ethylamine (HCl salt)
C₉H₉Cl₂F₃N₄ 313.10 1177299-79-4 Basic amine group; hydrochloride salt improves stability.
2-[[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide - 8-Cl
- 6-CF₃
- 3-Sulfanyl acetamide
C₁₃H₉ClF₃N₅O₂S 391.75 851614-35-2 Sulfur-containing linker; heterocyclic amide.
8-Chloro-3-(4-chlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine - 8-Cl
- 6-CF₃
- 3-(4-Cl-phenyl)
C₁₂H₅Cl₂F₃N₃ 322.09 338795-19-0 Lipophilic aryl substituent; enhanced π-π stacking.
3-(Bromomethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine - 8-Cl
- 6-CF₃
- 3-Bromomethyl
C₈H₄BrClF₃N₃ 314.50 N/A Reactive bromomethyl group; useful for further derivatization.
8-Chloro-3-[chloro(difluoro)methyl]-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine - 8-Cl
- 6-CF₃
- 3-CF₂Cl
C₈H₂Cl₂F₅N₃ 322.00 478248-86-1 Halogen-rich substituent; high electronegativity.

*Calculated based on core structure (C₇H₃ClF₃N₃) + benzoic acid (C₇H₅O₂).

Functional Group Impact Analysis

  • Carboxylic Acid (Target Compound) : Introduces acidity (pKa ~4-5) and hydrogen-bonding capacity, favoring aqueous solubility and target binding in polar environments.
  • Amine Derivatives (e.g., Ethylamine hydrochloride ) : Basic amines can form salts (e.g., HCl), improving crystallinity and bioavailability.
  • Sulfanyl Acetamide : Thioether linkage and amide group enhance metabolic stability and protease resistance.
  • Reactive Groups (e.g., Bromomethyl ) : Serve as intermediates for conjugation or further functionalization.

Biological Activity

2-[8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]benzenecarboxylic acid is a compound that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by the following structural formula:

  • IUPAC Name: this compound
  • Molecular Formula: C13H8ClF3N3O2
  • CAS Number: 1428532-93-7

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its anti-tubercular properties and its interactions with various biological targets.

Anti-Tubercular Activity

Recent studies have highlighted the compound's potential as an anti-tubercular agent. In a study focused on the synthesis of novel derivatives targeting Mycobacterium tuberculosis, compounds similar to this compound exhibited significant inhibitory concentrations (IC50) ranging from 1.35 to 4.00 μM against M. tuberculosis H37Ra . The compound's efficacy was further supported by low cytotoxicity in human embryonic kidney cells (HEK-293), indicating a favorable therapeutic index .

The mechanism by which this compound exerts its biological effects is linked to its interaction with specific molecular targets. Docking studies suggest that the triazole moiety interacts with heme-binding sites in various enzymes, potentially inhibiting their activity and disrupting cellular processes critical for pathogen survival .

Study 1: Synthesis and Evaluation of Anti-Tubercular Agents

In a comprehensive study published in the RSC Advances, researchers synthesized a series of compounds based on the triazolo-pyridine scaffold, including derivatives of this compound. The most active derivatives demonstrated IC90 values between 3.73 and 40.32 μM against M. tuberculosis H37Ra .

CompoundIC50 (μM)IC90 (μM)Cytotoxicity (HEK-293)
6e1.3540.32Non-toxic
6a1.484.00Non-toxic
7e2.183.73Non-toxic

Study 2: Targeting VEGFR-2

Another study explored the compound's potential as a vascular endothelial growth factor receptor (VEGFR) inhibitor. The findings indicated that derivatives similar to this compound exhibited potent inhibitory activities against VEGFR-2 with promising selectivity profiles in various cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]benzenecarboxylic acid
Reactant of Route 2
2-[8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]benzenecarboxylic acid

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